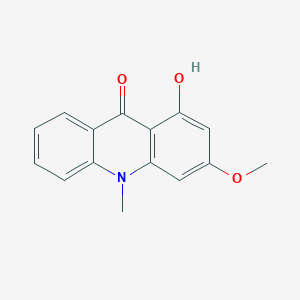

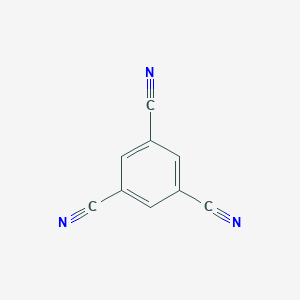

1,3,5-ベンゼントリカルボニトリル

説明

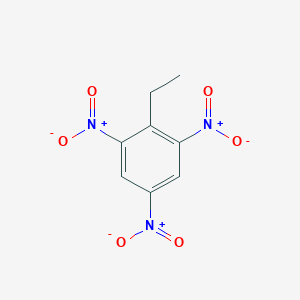

Benzene-1,3,5-tricarbonitrile is a chemical compound with significance in organic chemistry and material science. Its structure and properties make it a valuable intermediate in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related benzene derivatives often involves multiple steps including protection reactions, bromination, and nucleophilic reactions. For instance, 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, a related compound, is synthesized from 3-aminobenzyl alcohol through a series of reactions and is important in pharmaceutical and pesticide preparation (H. We, 2015).

Molecular Structure Analysis

The molecular structure of benzene-1,3,5-tricarbonitrile and its derivatives has been studied using various spectroscopic methods. For instance, 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile was characterized using FT-IR and X-ray diffraction methods, revealing intricate molecular interactions and geometrical parameters (U. Çoruh et al., 2016).

Chemical Reactions and Properties

Benzene-1,3,5-tricarbonitrile derivatives are involved in a variety of chemical reactions. For example, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst in the synthesis of other chemical compounds, showcasing its versatility in chemical reactions (Z. Karimi-Jaberi et al., 2012).

Physical Properties Analysis

The physical properties of benzene-1,3,5-tricarbonitrile derivatives, such as crystal structure and thermal properties, have been extensively studied. For example, the crystal structure of 1,3,5-tris(chloromercurio)benzene was determined, highlighting important spectral properties of the compound (N. Rot et al., 2000).

Chemical Properties Analysis

Benzene-1,3,5-tricarbonitrile derivatives exhibit various chemical properties such as reactivity and electrochemical behavior. For instance, the electrochemistry and electrogenerated chemiluminescence of 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes were studied, indicating their potential in electronic applications (H. Qi et al., 2016).

科学的研究の応用

可視光光触媒活性向上

1,3,5-ベンゼントリイル置換g-C3N4(BTCN)は、ジシアノジアミドと1,3,5-ベンゼントリカルボニトリルを共重合することにより調製された . この化合物は、狭くなったバンドギャップ、明らかな可視光吸収、および促進された光生成電荷分離を示す . 0.5%のベンゼン置換g-C3N4を用いたAO7の可視光光触媒分解速度は、一次g-C3N4を用いた場合の約3.8倍高い . これは、1,3,5-ベンゼントリカルボニトリルを使用して、他の化合物の光触媒活性を向上させることができることを示している。

光触媒分解の循環における光安定性

0.5%BTCNは、AO7の循環光触媒分解に対して優れた光安定性を示す . これは、1,3,5-ベンゼントリカルボニトリルを使用して、光触媒分解プロセスにおける他の化合物の光安定性を向上させることができることを意味する。

光触媒性能の向上

g-C3N4の光触媒活性は、そのπ共役系と密接に関連しており、したがってπ共役系の修飾は、その光触媒性能を調整するために利用できる . 具体的には、g-C3N4前駆体(例えばメラミンとジシアノジアミド)と他の有機モノマーの共重合は、g-C3N4の骨格に異種部位を導入し、したがってg-C3N4の電子特性、バンド構造を効果的に調整する 、より良い光触媒性能を得るため。

検出器の作製

基礎研究や多くの用途において、検出器の作製のために光電子増倍管(PMT)と結合するために、大きな円筒形状の結晶が必要とされる . 1,3,5-ベンゼントリカルボニトリルは、これらの検出器の作製に使用することができる。

結晶化ピーク温度と結晶化度への影響

BTCA-TCHAの濃度は、iPPの結晶化ピーク温度と結晶化度に影響を与える . これは、1,3,5-ベンゼントリカルボニトリルを使用して、他の化合物の結晶化特性に影響を与えることができることを示している。

作用機序

Target of Action

It is known that the compound can interact with various organic and inorganic substances due to its unique chemical structure .

Mode of Action

1,3,5-Benzenetricarbonitrile has been used in the synthesis of graphitic carbon nitride (g-C3N4), where it substitutes the bridge N3C of g-C3N4 with a benzene moiety . This substitution results in a larger π conjunction system between the benzene and the tri-s-triazine moieties, which enhances the visible light photocatalytic activity of the resulting compound .

Biochemical Pathways

The compound’s role in the synthesis of g-c3n4 suggests it may influence pathways related to photocatalysis .

Result of Action

Its role in enhancing the visible light photocatalytic activity of g-c3n4 suggests it may have significant effects at the molecular level .

Action Environment

Given its use in photocatalysis, factors such as light exposure could potentially influence its activity .

特性

IUPAC Name |

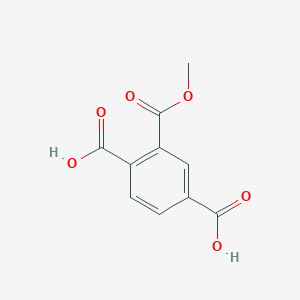

benzene-1,3,5-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLGUTWNGVJXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145972 | |

| Record name | Benzene-1,3,5-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10365-94-3 | |

| Record name | 1,3,5-Benzenetricarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10365-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Benzenetricarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,3,5-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3,5-tricarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Benzenetricarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP759CBJ5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

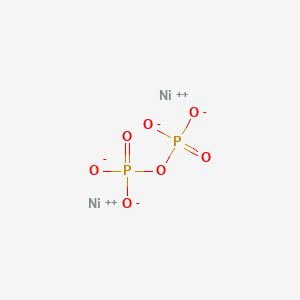

A: 1,3,5-Tricyanobenzene, also known as 1,3,5-benzenetricarbonitrile, has the molecular formula C9H3N3 and a molecular weight of 153.13 g/mol. []

A: Various techniques have been employed to analyze 1,3,5-Tricyanobenzene, including IR, GC-IR, TG-MS, XRD, UV, MS, NMR, and ESR spectroscopy. [, , , , , , , , , ]

A: 1,3,5-Tricyanobenzene is soluble in acetone and acetonitrile. [, ]

A: Yes, 1,3,5-Tricyanobenzene readily forms complexes with various molecules. For instance, it forms a 1:1 complex with hexamethylbenzene, stabilized by C–H⋯N hydrogen bonds. [, ] It also forms complexes with methyl-substituted benzenes like toluene, mesitylene, and durene. [] Additionally, it forms charge-transfer complexes with donors like tris(dimethylamino)benzene. []

A: Yes, amorphous materials derived from 1,3,5-Tricyanobenzene demonstrate good catalytic activity for CO2 cycloaddition reactions. []

A: Yes, computational chemistry has been used to study 1,3,5-Tricyanobenzene. For example, MP2/aug-cc-pVDZ calculations were employed to investigate its interactions with halide anions. [] Additionally, DFT calculations were used to analyze the electronic structure and properties of oxygen-doped CTF-1, a material derived from a 1,3,5-Tricyanobenzene analogue. []

A: Introducing electron-donating groups to the benzene ring, as in donor-acceptor substituted stilbene and diphenylacetylene derivatives, influences the compound's linear and nonlinear optical properties. [] Replacing hydrogen atoms with benzyl or isopropyl groups alters its reactivity in photochemical reactions. [, ]

A: 1,3,5-Tricyanobenzene derivatives incorporated into poly(perfluoroether) oxadiazole elastomers contribute to the materials' thermal and moisture stability. []

A: 1,3,5-Tricyanobenzene has been identified as a mutagenic byproduct of carbon fiber production during the pyrolysis of poly(acrylonitrile-co-methyl methacrylate), raising concerns about its potential environmental impact. []

A: Researchers are exploring alternative linkers, such as terephthalonitrile, tetrafluoroterephthalonitrile, and 4,4′-biphenyldicarbonitrile, for synthesizing covalent triazine frameworks (CTFs). [] These alternative linkers may offer different properties and performance characteristics compared to 1,3,5-Tricyanobenzene-based CTFs.

A: The Cambridge Structural Database provides valuable information on crystal structures, including those of 1,3,5-Tricyanobenzene and its complexes. []

A: While the exact date of the first synthesis is unclear from the provided literature, 1,3,5-Tricyanobenzene has been known and studied for several decades. Early research focused on its spectroscopic properties [, ] and reactivity. []

A: Yes, research on 1,3,5-Tricyanobenzene spans multiple disciplines, including organic chemistry, materials science, and photochemistry. For instance, its use as a building block for covalent organic frameworks (COFs) [, , ] showcases its potential in materials science for gas storage and catalysis. Its photochemical reactivity [, , ] is relevant to astrochemistry and atmospheric chemistry, as demonstrated by studies on its potential role in Titan's atmosphere. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。